molecular formula C16H24ClNO B14496071 3-(2-Methoxyphenyl)quinolizidine hydrochloride CAS No. 63716-72-3

3-(2-Methoxyphenyl)quinolizidine hydrochloride

Cat. No.: B14496071
CAS No.: 63716-72-3
M. Wt: 281.82 g/mol
InChI Key: LKCPBYIXEUXJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)quinolizidine hydrochloride is a chemical compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinolizidine ring system with a methoxyphenyl substituent, making it a unique and interesting molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)quinolizidine hydrochloride typically involves the formation of the quinolizidine ring system followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the quinolizidine ring. The methoxyphenyl group can then be introduced through a substitution reaction using a methoxyphenyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)quinolizidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolizidine N-oxides, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

3-(2-Methoxyphenyl)quinolizidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)quinolizidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methoxyphenyl)quinolizidine hydrochloride can be compared with other quinolizidine alkaloids such as lupinine and cytisine. These compounds share a similar quinolizidine ring system but differ in their substituents and biological activities. For example:

Properties

CAS No.

63716-72-3

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13;/h2-3,7-8,13-14H,4-6,9-12H2,1H3;1H

InChI Key

LKCPBYIXEUXJLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCC3CCCCN3C2.Cl

Origin of Product

United States

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